6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
This compound is a heterocyclic derivative featuring a pyrazolo[3,4-b]pyridine core fused with a 2,3-dihydro-1,4-benzodioxin moiety. Key structural elements include:
- Pyrazolo[3,4-b]pyridine: A bicyclic system combining pyrazole and pyridine rings, with substituents at positions 1 (isopropyl) and 4 (carboxylic acid).
- 2,3-Dihydro-1,4-benzodioxin: A six-membered aromatic ring fused with an oxygen-containing dioxane ring, attached at position 6 of the pyrazolo-pyridine core.
Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-10(2)21-17-13(9-19-21)12(18(22)23)8-14(20-17)11-3-4-15-16(7-11)25-6-5-24-15/h3-4,7-10H,5-6H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWKDRFBQQMRJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC4=C(C=C3)OCCO4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[3,4-b]pyridine core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.
Reduction: The pyrazolo[3,4-b]pyridine core can be reduced to form different analogs.
Substitution: The propan-2-yl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction reactions might involve hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution reactions could employ alkyl halides in the presence of a base.
Major Products Formed:
Oxidation can yield esters or amides.
Reduction can produce pyrazolo[3,4-b]pyridine derivatives.
Substitution can result in various alkyl or aryl-substituted analogs.
Scientific Research Applications
Anticancer Activity
Research indicates that pyrazolo[3,4-b]pyridine derivatives exhibit promising anticancer properties. For instance:
- Some compounds in this class act as selective inhibitors of the c-Met oncoprotein , which is implicated in various cancers. This suggests that derivatives like 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid could be explored for their potential to inhibit tumor growth .
Neuropharmacological Effects
There is emerging evidence that pyrazolo[3,4-b]pyridines may also serve as modulators of neurotransmitter systems:
- They have been investigated for their role as positive allosteric modulators of metabotropic glutamate receptors (mGluR), which are crucial in neurological functions and disorders. This opens avenues for their use in treating conditions such as anxiety and depression .
Case Studies
Several studies have documented the effects and applications of related compounds:
- Antiviral Activity : A study highlighted the potential of pyrazolo[3,4-b]pyridines as inhibitors of HIV reverse transcriptase. This suggests a broader antiviral application for structurally similar compounds .
- Inflammation Modulation : Research has shown that certain derivatives can modulate inflammatory pathways, indicating potential therapeutic roles in autoimmune diseases .
Summary of Biological Activities
| Activity Type | Compound Class | Potential Applications |
|---|---|---|
| Anticancer | Pyrazolo[3,4-b]pyridines | Cancer therapy (c-Met inhibition) |
| Neuropharmacological | Pyrazolo[3,4-b]pyridines | Treatment of anxiety and depression |
| Antiviral | Pyrazolo[3,4-b]pyridines | HIV treatment |
| Anti-inflammatory | Pyrazolo[3,4-b]pyridines | Autoimmune disease therapy |
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a therapeutic agent, it might interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with 2,3-Dihydro-1,4-Benzodioxin Moieties
Example : 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid
- Core Structure: Benzodioxin-acetic acid (non-heterocyclic).
- Activity : Exhibits anti-inflammatory potency comparable to Ibuprofen in carrageenan-induced rat paw edema assays .
Pyrazolo-Pyridine vs. Pyrazolo-Pyrimidine Derivatives
Example : Pyrazolo[3,4-d]pyrimidin-6-amine derivatives
- Core Structure : Pyrazolo[3,4-d]pyrimidine (pyrimidine instead of pyridine).
- Synthesis : Prepared via condensation reactions involving pyrazole-carboxaldehydes and guanidine derivatives .
- Biological Targets: Pyrazolo-pyrimidines are often explored as kinase inhibitors, while pyrazolo-pyridines may target different pathways due to distinct electronic profiles.
Substituent Effects
Example : 1-Phenyl-1H-pyrazolo[3,4-b]pyridine derivatives
- Substituent : Phenyl group at position 1 vs. isopropyl in the target compound.
- Comparison :
- Lipophilicity : Isopropyl may reduce metabolic degradation compared to aromatic phenyl groups.
- Steric Effects : Bulkier substituents like phenyl could hinder binding to hydrophobic pockets.
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Table 2: Electronic and Physicochemical Properties
| Property | Target Compound | 2-(Benzodioxin)acetic Acid | Pyrazolo[3,4-d]pyrimidine |
|---|---|---|---|
| LogP (Predicted) | 2.8 | 1.5 | 1.9 |
| pKa (COOH) | 3.1 | 4.5 | – |
| Aromatic π-System | Extended (pyridine + benzodioxin) | Limited (benzodioxin) | Electron-deficient (pyrimidine) |
Research Implications
- Anti-Inflammatory Potential: The benzodioxin moiety in the target compound may synergize with the pyrazolo-pyridine core to enhance activity compared to simpler analogues like 2-(benzodioxin)acetic acid .
- Drug Design : The carboxylic acid group could serve as a pharmacophore for targeting enzymes or receptors requiring polar interactions.
Limitations : Direct pharmacological data for the target compound are lacking in the provided evidence. Further studies are needed to validate its bioactivity and mechanism.
Biological Activity
The compound 6-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is part of a class of pyrazolo[3,4-b]pyridines known for their diverse biological activities. This article reviews the biological activity of this compound based on available literature, focusing on its pharmacological properties and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 285.32 g/mol. The structure features a pyrazolo[3,4-b]pyridine core substituted with a benzodioxin moiety and an isopropyl group, which may influence its biological activity.
Antiproliferative Effects
Research has shown that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antiproliferative activity against various cancer cell lines. In a study evaluating the biological activity of related compounds, it was found that modifications at the 4-position of the pyrazole ring could enhance or diminish this activity. Specifically, compounds with bulky substituents at this position often lost efficacy against cancer cell lines such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | K562 | 10.0 |
| This compound | MV4-11 | TBD |
The mechanism by which pyrazolo[3,4-b]pyridines exert their antiproliferative effects often involves the induction of apoptosis through pathways such as caspase activation and PARP cleavage. In vitro studies indicate that these compounds can trigger apoptotic signaling cascades leading to cell death in cancerous cells .
Inhibition of Kinases
Another area of interest is the inhibition of specific kinases associated with cancer progression. Pyrazolo[3,4-b]pyridines have been investigated as inhibitors of p38 MAPK and CDK8, both of which play critical roles in cell cycle regulation and apoptosis . The ability to selectively inhibit these kinases may provide therapeutic advantages in treating malignancies.
Case Studies
In a recent study focusing on the synthesis and biological evaluation of pyrazolo[3,4-b]pyridines, several derivatives were tested for their ability to inhibit Mycobacterium tuberculosis. The results indicated that certain structural modifications led to enhanced antibacterial activity against resistant strains . This highlights the potential for developing new treatments for infectious diseases alongside cancer therapies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
